{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride
Description
This compound belongs to the 1,3,4-oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The 2-chlorophenyl substituent at the 5-position of the oxadiazole ring enhances electron-withdrawing effects, while the isopropylamine group at the 2-position contributes to steric bulk and lipophilicity. Its hydrochloride salt improves solubility for pharmacological applications.
Properties
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O.ClH/c1-8(2)14-7-11-15-16-12(17-11)9-5-3-4-6-10(9)13;/h3-6,8,14H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAXHVCFBVORNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride , with CAS number 851169-49-8, is a derivative of oxadiazole known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C12H14ClN3O
- Molecular Weight : 251.71 g/mol
- CAS Number : 851169-49-8
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxic Effects : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). In vitro assays revealed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
- Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage . This suggests that the compound may act as a potential chemotherapeutic agent by promoting programmed cell death in malignant cells.
- Comparative Studies : In comparative studies with established anticancer agents like doxorubicin, this oxadiazole derivative exhibited superior cytotoxicity against certain leukemia cell lines, suggesting a potential for development into a more effective treatment option .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Activity Implication |
|---|---|
| Oxadiazole ring | Contributes to anticancer properties |
| 2-Chlorophenyl group | Enhances lipophilicity and receptor binding |
| Propan-2-yl amine moiety | Influences solubility and bioavailability |
Case Studies
Several case studies have documented the biological activity of related oxadiazole compounds:
- Study on Anticancer Agents : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activities. The study found that modifications to the oxadiazole core significantly influenced their potency against various cancer cell lines .
- Inhibition Studies : Research focusing on carbonic anhydrases (CAs) revealed that certain oxadiazole derivatives selectively inhibited CA IX at nanomolar concentrations. This inhibition is crucial as CA IX is often overexpressed in tumors, making it a target for cancer therapy .
Comparison with Similar Compounds
Positional Isomers: 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives
- Target Compound: {[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride Molecular Formula: Likely C₁₂H₁₅Cl₂N₃O (inferred from ).
4-Chlorophenyl Analog : {[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride (CAS 1093390-68-1)
Impact : Positional isomerism influences electronic distribution and binding modes. The 2-chloro derivative may exhibit lower crystallinity due to steric effects, while the 4-chloro analog could show improved receptor affinity .
Substituent Variation: Chlorophenyl vs. Other Aromatic Groups
Key Observations :
Amine Chain Modifications: Isopropyl vs. Linear Alkyl Groups
- Target Compound : Isopropylamine provides branching, reducing molecular flexibility and enhancing membrane permeability.
Biological Relevance : Isopropyl groups may improve metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
Heterocycle Core Modifications: Oxadiazole vs. Thiadiazole
- Thiadiazole Analog (): 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
- Key Difference : Replacement of oxygen with sulfur in the heterocycle increases polarizability and van der Waals interactions.
- Impact : Thiadiazoles often exhibit stronger metal-binding capabilities, which could be advantageous in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
